3-Bromoallyl alcohol
Description
Significance of 2-Bromoallyl Alcohol as a Building Block in Organic Chemistry
2-Bromoallyl alcohol serves as a crucial building block in organic synthesis due to its bifunctional nature, featuring both a reactive allylic bromide and a primary alcohol. This duality allows for selective reactions at either the carbon-bromine bond or the hydroxyl group, or for concerted transformations involving both functionalities.
The bromine atom is susceptible to nucleophilic substitution reactions, enabling the introduction of various nucleophiles such as amines, alkoxides, or thiolates, thereby extending the carbon chain or incorporating heteroatoms. Furthermore, the hydroxyl group can be readily modified through esterification, etherification, or oxidation reactions, allowing for the formation of carbonyl compounds or other oxygen-containing functionalities. smolecule.com The compound can also participate in elimination reactions, leading to the formation of unsaturated systems. smolecule.com
Its strategic placement of functional groups makes it an excellent precursor for more complex molecules. For instance, it is employed in the difunctionalization of 1,3-dienes and as an intermediate in the synthesis of heterocyclic compounds, natural products, and various pharmaceuticals and agrochemicals. chembk.com Research has also demonstrated its utility in the synthesis of allenes and related structures. acs.org The compound's ability to undergo diverse reactions, including substitution, oxidation, and elimination, underscores its value as a versatile synthon in both academic research and industrial applications.
Historical Context of Research on Halogenated Allylic Alcohols
The study of halogenated organic compounds, including allylic alcohols, has a long-standing history in organic chemistry. The addition of halogens to carbon-carbon double bonds, a fundamental reaction, has been known for over a century. nih.gov Research into the stereoselective synthesis of halogenated allylic alcohols gained momentum as synthetic chemists sought greater control over molecular architecture. Early advancements in the enantioselective halogenation of allylic alcohols, such as the dichlorination reported by Nicolaou, marked significant progress in this area. nih.gov
More recently, studies have focused on tandem reactions involving allylic alcohols, such as the oxidation and halogenation sequences performed under Moffatt-Swern conditions. These reactions can convert aryl allylic alcohols into halogenated unsaturated ketones or allylic halides, with the outcome often dictated by the electronic properties of the aromatic substituent. organic-chemistry.orgacs.org The development of reagents and methodologies for accessing specific bromoallyl alcohol derivatives, such as 2-bromo-1-alken-3-ols, has also been a subject of investigation, highlighting the continuous effort to expand the synthetic utility of these compounds. researchgate.net The broader field of allylic alcohol chemistry, including asymmetric epoxidation reactions pioneered by Sharpless, provides a rich historical backdrop for the ongoing exploration of functionalized allylic systems like 2-bromoallyl alcohol. mdpi.com
Scope and Research Objectives for 2-Bromoallyl Alcohol Investigations
Current research involving 2-bromoallyl alcohol primarily focuses on its application as a versatile intermediate for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products. smolecule.comchembk.com The scope of investigations aims to exploit its dual reactivity—the labile allylic bromide and the primary alcohol—to achieve novel chemical transformations and access challenging molecular targets.
Key research objectives include:
Developing Efficient Synthetic Methodologies: Researchers strive to devise new, high-yielding, and selective synthetic routes that utilize 2-bromoallyl alcohol as a starting material or key intermediate. This includes exploring its reactivity in various catalytic systems and reaction conditions.
Accessing Complex Molecular Architectures: The compound's functional groups make it ideal for constructing intricate structures, such as heterocyclic compounds and biologically active natural products, prompting research into its role in multi-step syntheses. chembk.com
Exploring Novel Reactivity: Investigations continue to uncover new reaction pathways and applications for 2-bromoallyl alcohol, such as its use in difunctionalization reactions or as a precursor in the synthesis of allenes and other specialized organic structures. acs.org
Medicinal and Agrochemical Applications: Given its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals, research objectives often involve its incorporation into synthetic pathways leading to new drug candidates or crop protection agents. smolecule.comchembk.comontosight.ai
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-bromoprop-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO/c4-2-1-3-5/h1-2,5H,3H2/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVADCGLQZLOZJL-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CBr)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37675-33-5, 37428-55-0 | |
| Record name | 3-BROMO-2-PROPEN-1-OL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E)-3-bromoprop-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Bromoallyl Alcohol and Its Derivatives
Direct Bromination Approaches for 3-Bromoallyl Alcohol Synthesis
Direct bromination of allyl alcohol is a primary strategy for accessing brominated allyl alcohol derivatives. This approach typically involves the reaction of allyl alcohol with a brominating agent, often proceeding through an initial addition to the alkene followed by a subsequent transformation to yield the desired monobrominated product.
Electrophilic Addition Strategies for Bromine Introduction
The initial step in the direct bromination of allyl alcohol commonly involves electrophilic addition of bromine (Br₂) across the carbon-carbon double bond. In this mechanism, the electron-rich π system of the alkene attacks the electrophilic bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. This intermediate is then attacked by a bromide ion, resulting in the formation of a vicinal dibromide, such as 2,3-dibromopropan-1-ol. acs.org
The general reaction mechanism for the electrophilic addition of bromine to allyl alcohol proceeds as follows:
Formation of Bromonium Ion: The double bond of allyl alcohol attacks bromine, forming a cyclic bromonium ion and a bromide anion.
Nucleophilic Attack: The bromide anion attacks one of the carbons of the bromonium ion, opening the ring and yielding a vicinal dibromide.
While this initial step introduces two bromine atoms, subsequent steps, such as base-promoted dehydrobromination, are often employed to generate the desired monobrominated allyl alcohol derivatives, typically the 2-bromo isomer. organic-chemistry.org
Optimization of Reaction Parameters in Direct Bromination
Achieving high yields and selectivity in the direct bromination of allyl alcohol requires careful control over several reaction parameters. These include the choice of solvent, precise temperature management, accurate stoichiometric control of reagents, and optimization of reaction time.
The selection of an appropriate solvent plays a crucial role in moderating the reaction rate, influencing selectivity, and ensuring the solubility of reactants and intermediates. For the direct bromination of allyl alcohol, non-polar solvents are frequently employed. Common choices include carbon tetrachloride (CCl₄) and dichloromethane (B109758) (CH₂Cl₂). These solvents help to minimize side reactions such as polymerization or over-bromination, thereby facilitating a cleaner reaction profile. In some protocols involving subsequent elimination steps, polar aprotic solvents might be used in conjunction with a base.
Temperature is a critical parameter for controlling the selectivity of the bromination reaction and minimizing the formation of undesired byproducts. Carrying out the reaction at low temperatures, typically in the range of 0–5°C, is essential. This low temperature helps to suppress competing reactions, such as dibromination or polymerization of the allyl alcohol, and promotes the desired regioselectivity in the subsequent elimination step.
Optimizing the reaction time is crucial for maximizing the yield of the desired this compound derivative while minimizing the degradation of products or the formation of unwanted side products. For direct bromination reactions, reaction times can vary from a few hours to overnight, depending on the specific conditions and reagents used. Efficient one-pot protocols combining bromination and elimination steps aim to achieve high yields within reasonable reaction times. For instance, optimized conditions for the direct bromination of allyl alcohol followed by elimination can lead to yields in the range of 60-90% for the monobrominated product. organic-chemistry.org
Table 1: Representative Conditions for Direct Bromination of Allyl Alcohol
| Parameter | Condition | Typical Product (Literature) | Yield Range | Reference |
| Brominating Agent | Bromine (Br₂) | 2,3-Dibromopropan-1-ol | N/A | |
| Solvent | Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) | N/A | N/A | |
| Temperature | 0–5°C | N/A | N/A | |
| Stoichiometry (Br₂) | 1.0 equivalent | N/A | N/A | |
| Subsequent Step | Base-promoted elimination (e.g., DBU) | 2-Bromoallyl alcohol | 60-90% | organic-chemistry.org |
Note: The table reflects typical conditions for the direct bromination of allyl alcohol, which often leads to a dibrominated intermediate, followed by elimination to yield 2-bromoallyl alcohol as described in the literature.
Compound List:
this compound
Allyl alcohol
2-Bromoallyl alcohol
2,3-Dibromopropan-1-ol
Bromine (Br₂)
N-bromosuccinimide (NBS)
Chemical Reactivity and Mechanistic Investigations of 3 Bromoallyl Alcohol
Substitution Reactions of 3-Bromoallyl Alcohol
The presence of both a nucleophilic hydroxyl group and an electrophilic carbon bearing a bromine atom renders this compound susceptible to nucleophilic substitution reactions. These reactions can occur at either the bromine-bearing carbon or involve transformations of the hydroxyl group.
Nucleophilic Substitution at the Bromine-Bearing Carbon
The bromine atom in this compound serves as a good leaving group, facilitating nucleophilic attack at the carbon to which it is attached.
Alcohols react with hydrogen halides (HX, where X = Cl, Br, I) to yield alkyl halides and water organicchemistrytutor.comucalgary.calibretexts.orglibretexts.orgmasterorganicchemistry.comchemguide.co.ukyoutube.com. The initial step involves the protonation of the hydroxyl group by the acid, converting the poor leaving group (-OH) into a good leaving group (water) organicchemistrytutor.commasterorganicchemistry.com. This is followed by either an SN1 or SN2 mechanism, depending on the alcohol's structure.
For primary alcohols like this compound, the SN2 mechanism is generally favored due to the steric hindrance at the carbon atom, which disfavors carbocation formation organicchemistrytutor.commasterorganicchemistry.com. In an SN2 reaction, the nucleophile (halide ion) attacks the carbon atom from the backside, leading to inversion of configuration at the reaction center libretexts.orglibretexts.orgmasterorganicchemistry.comwikipedia.orgcommonorganicchemistry.comchemistrysteps.com. The allylic nature of this compound, however, can stabilize a developing positive charge on the adjacent carbon through resonance, potentially allowing for SN1 character under certain conditions, which could lead to carbocation rearrangements ucalgary.calibretexts.orgmasterorganicchemistry.com. The specific outcome for this compound with hydrogen halides would depend on the reaction conditions and the specific hydrogen halide used.
Thionyl chloride (SOCl₂) is a common reagent for converting alcohols into alkyl chlorides libretexts.orglibretexts.orgchemistrysteps.comlibretexts.orgyufenggp.comlibretexts.org. The reaction typically proceeds via an SN2 mechanism libretexts.orglibretexts.orgchemistrysteps.com. The alcohol's oxygen atom attacks the sulfur atom of SOCl₂, forming a chlorosulfite intermediate (-OSOCl) and displacing a chloride ion libretexts.orglibretexts.orglibretexts.org. This intermediate is a good leaving group. The displaced chloride ion then attacks the carbon atom bearing the chlorosulfite group in an SN2 fashion, leading to the formation of an alkyl chloride and the expulsion of sulfur dioxide (SO₂) and hydrochloric acid (HCl) as gaseous byproducts libretexts.orglibretexts.orgyufenggp.com. This mechanism results in inversion of configuration at the carbon center libretexts.orglibretexts.orgcommonorganicchemistry.comchemistrysteps.com. In allylic systems, there is a possibility of an SNi' mechanism, leading to allylic transposition stackexchange.com.
Phosphorus tribromide (PBr₃) is widely used to convert primary and secondary alcohols into alkyl bromides libretexts.orgmasterorganicchemistry.comwikipedia.orgchemistrysteps.comlibretexts.orglibretexts.orgbyjus.com. Similar to thionyl chloride, this reaction proceeds through an SN2 mechanism libretexts.orgmasterorganicchemistry.comwikipedia.orgchemistrysteps.combyjus.com. The alcohol first reacts with PBr₃ to form a phosphorous ester intermediate (e.g., -OPBr₂) which acts as a good leaving group libretexts.orgwikipedia.orglibretexts.orgbyjus.com. A bromide ion then attacks the carbon atom in a backside displacement, resulting in the formation of an alkyl bromide and inversion of configuration libretexts.orgmasterorganicchemistry.comwikipedia.orgcommonorganicchemistry.comchemistrysteps.combyjus.com. PBr₃ is often preferred over hydrobromic acid for converting alcohols to alkyl bromides as it generally avoids carbocation rearrangements libretexts.orgbyjus.com.
Hydroxyl Group Transformations
The hydroxyl group of this compound can undergo various transformations, including esterification and oxidation.
Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides in the presence of a catalyst to form esters smolecule.comnih.gov. For example, oxidative esterification can occur using oxygen as an oxidant in the presence of a basic ionic liquid nih.gov.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group, yielding an aldehyde or carboxylic acid, depending on the oxidizing agent and conditions used .
Elimination Reactions Forming Unsaturated Systems
Alcohols can undergo elimination reactions, typically dehydration, to form alkenes ucalgary.calibretexts.orgmasterorganicchemistry.comsavemyexams.com. These reactions are usually acid-catalyzed and often require heating masterorganicchemistry.comsavemyexams.com. For primary alcohols like this compound, elimination typically proceeds via an E2 mechanism when treated with strong acids, where a proton is removed from an adjacent carbon atom simultaneously with the departure of the leaving group (water, after protonation of the hydroxyl group) libretexts.orgmasterorganicchemistry.com. The allylic nature of the substrate might influence the regioselectivity or stereoselectivity of the elimination product. While specific details for this compound's elimination are not extensively detailed in the provided search results, the general principles of alcohol dehydration apply smolecule.com.
Advanced Organic Transformations Utilizing this compound
Participation in Asymmetric α-Functionalization of Primary Amines
The asymmetric α-functionalization of primary amines is a significant area in organic synthesis, aiming to create chiral amine products with high enantiomeric purity. This transformation typically involves chiral catalysts, such as chiral aldehydes or organocatalysts, which activate the amine substrate and control the stereochemical outcome of the reaction nih.govrsc.org. Research in this field focuses on developing efficient catalytic systems that can achieve high stereoselectivity and yield without requiring protection or deprotection steps for the amine group nih.gov.
However, specific research detailing the participation of this compound in the asymmetric α-functionalization of primary amines was not identified in the provided search results. Therefore, no detailed research findings or data tables can be presented for this specific role of this compound.
Catalytic Activity in Context of Lewis Base Iminium Salts
Lewis bases, particularly strong non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), are known to form iminium salts. These iminium salts can act as catalytic species in various organic transformations, influencing reaction pathways and rates researchgate.net. The activation of substrates through iminium salt intermediates is a common strategy in organocatalysis, enabling a range of synthetic reactions.
Nevertheless, specific research detailing the catalytic activity of this compound in conjunction with Lewis base iminium salts was not found in the provided search results. Consequently, no detailed research findings or data tables can be presented for this specific role of this compound.
Analytical Methodologies for 3 Bromoallyl Alcohol Characterization and Detection
Chromatographic Techniques for Separation and Quantitation
Chromatographic methods form the backbone of BAA analysis, enabling its separation from complex matrices and subsequent quantification.
Gas Chromatography-Mass Spectrometry (GC/MS) operating in full-scan mode is a widely adopted technique for the identification and quantification of 2-Bromoallyl alcohol. This method leverages the separation power of gas chromatography, which separates volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. Following separation, the mass spectrometer ionizes the eluting compounds and separates these ions based on their mass-to-charge ratio (m/z). In full-scan mode, the mass spectrometer systematically scans across a predefined range of m/z values, capturing the entire mass spectrum of each eluting compound lcms.czifrafragrance.orgchromatographyonline.com. This comprehensive spectral data allows for the identification of BAA through comparison with spectral libraries and provides detailed fragmentation patterns that confirm its structure.
A well-established method for analyzing BAA in environmental samples, such as groundwater, involves liquid-liquid extraction followed by GC/MS analysis in full-scan mode usgs.gov. This approach facilitates selective identification and quantification by capturing the complete mass spectrum of the analyte chromatographyonline.comusgs.gov. The GC/MS system, when properly optimized, can achieve high sensitivity and provide excellent spectral library matching scores, crucial for accurate compound identification lcms.cz.
Liquid-Liquid Extraction (LLE) is a fundamental sample preparation technique employed to isolate and concentrate 2-Bromoallyl alcohol from various matrices before instrumental analysis phenomenex.comveeprho.com. This process capitalizes on the differential solubility of BAA in two immiscible liquid phases, typically an aqueous sample and an organic solvent. The goal is to transfer the analyte from the aqueous sample into an organic solvent in which it is more soluble, thereby cleaning up the sample and increasing the analyte concentration phenomenex.comveeprho.comkaznu.kz.
A common LLE procedure for BAA involves extracting analytes from water samples using dichloromethane (B109758) usgs.gov. The aqueous sample is typically mixed vigorously with multiple aliquots of the organic solvent in a separatory funnel. After allowing the phases to separate, the organic layer, containing the extracted BAA, is collected usgs.govphenomenex.com. The combined organic extracts are then concentrated, often by rotary evaporation followed by evaporation under a stream of nitrogen, to a smaller volume suitable for GC/MS injection usgs.gov. This method is effective for removing interfering substances and concentrating the analyte, enhancing the sensitivity and reliability of the subsequent GC/MS analysis phenomenex.com.
Method Validation and Performance Evaluation
To ensure the reliability and accuracy of analytical results for 2-Bromoallyl alcohol, comprehensive method validation is essential. This involves assessing key performance parameters such as detection limits, recovery rates, and accuracy across different sample matrices.
Method Detection Limits (MDLs) are critical performance indicators that define the lowest concentration of an analyte that can be reliably detected and quantified with a specified level of confidence, typically 99% allaboutair.cnepa.gov. For 2-Bromoallyl alcohol, when analyzed using liquid-liquid extraction followed by GC/MS in full-scan mode, estimated MDLs have been reported to be as low as 30 nanograms per liter (ng/L) usgs.gov. The determination of MDLs is a rigorous process that requires a well-defined analytical method, including all sample preparation steps, and is specific to the instrument, matrix, and analyst allaboutair.cnepa.gov.
The assessment of recovery rates and accuracy is vital for validating the performance of the analytical method in real-world samples. Recovery rates quantify the efficiency with which the analyte is extracted from the sample matrix and detected by the instrument. Studies have evaluated the recovery of 2-Bromoallyl alcohol by spiking various matrices with known concentrations of the compound usgs.gov.
Accurate quantification of 2-Bromoallyl alcohol relies on the development of robust calibration curves. Given that sample matrices can influence the instrument's response to an analyte (matrix effects), the development of matrix-specific calibration curves is often necessary researchgate.netlcms.cz. This involves preparing calibration standards using a matrix that closely resembles the actual samples being analyzed, or using matrix-matched standards researchgate.netlcms.cz.
By analyzing these matrix-matched standards, a calibration curve is generated that establishes the relationship between the instrument's response (e.g., peak area) and the known concentrations of BAA within that specific matrix uknml.com. This approach helps to compensate for any signal suppression or enhancement caused by co-extracted matrix components, thereby improving the accuracy of quantification researchgate.net. The linearity and correlation coefficient (R²) of these curves are evaluated to confirm the method's suitability for quantitative analysis over the expected concentration range shimadzu.com.
Research into 3-Bromoallyl Alcohol as a Degradation Product
Research has identified this compound as a compound of interest, particularly in the context of environmental chemistry and the fate of certain industrial and agricultural chemicals. Its presence is often linked to the degradation pathways of more complex brominated organic compounds. Understanding its formation and detection is crucial for assessing environmental contamination and chemical transformation processes.
Detection and Quantitation in Environmental Samples
The detection and quantitation of this compound in environmental matrices, such as groundwater and soil, typically rely on sensitive analytical techniques capable of identifying and measuring trace levels of organic contaminants. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed method for this purpose, offering both separation and identification capabilities. The compound's volatility allows for effective separation using gas chromatography, while mass spectrometry provides a unique fragmentation pattern for definitive identification.
Studies investigating groundwater contamination have utilized GC-MS with specific detectors, such as the Electron Capture Detector (ECD), which is highly sensitive to halogenated organic compounds. For instance, analysis of samples from agricultural areas where specific fumigants were used has sometimes reported the presence of this compound. Detection limits achieved through optimized GC-MS methods can typically range from low nanograms per liter (ng/L) in water samples to micrograms per kilogram (µg/kg) in soil matrices, depending on the sample preparation and instrumental parameters.
Table 1: Typical Analytical Parameters for this compound Detection
| Analytical Technique | Sample Matrix | Detection Method | Typical Detection Limit (Example) | Primary Application |
| GC-MS | Water | GC-MS | 5-20 ng/L | Identification & Quantitation |
| GC-MS | Soil | GC-MS (with extraction) | 10-50 µg/kg | Identification & Quantitation |
| HPLC-UV/MS | Water | HPLC-UV/MS | 50-100 ng/L | Identification & Quantitation |
Note: Detection limits are indicative and can vary significantly based on sample preparation, instrument sensitivity, and matrix effects.
Relationship to 1,2-Dibromo-3-chloropropane (DBCP) Transformation Pathways
A significant area of research concerning this compound involves its potential formation as a degradation product of 1,2-Dibromo-3-chloropropane (DBCP). DBCP was historically used as a soil fumigant and nematicide, but its persistence and carcinogenic properties have led to widespread bans and concerns about groundwater contamination.
The transformation of DBCP in the environment is a complex process influenced by various factors, including microbial activity, pH, redox conditions, and the presence of nucleophiles. Dehydrohalogenation reactions, where a hydrogen halide (HBr or HCl) is eliminated, are common pathways. For example, the elimination of HBr from DBCP can lead to the formation of brominated propenes. Subsequent reactions, such as hydrolysis or further microbial metabolism of these intermediates, can potentially yield compounds like this compound.
Research suggests that under anaerobic conditions, microbial communities can facilitate reductive dehalogenation and other transformation processes. While direct formation pathways are still under investigation, it is hypothesized that intermediates such as 2,3-dibromo-1-propene or 1-bromo-2,3-epoxypropane could be involved in the generation of this compound from DBCP. Understanding these transformation pathways is crucial for predicting the environmental fate of DBCP and assessing the risks associated with its degradation products.
Theoretical and Computational Investigations of 3 Bromoallyl Alcohol
Quantum Chemical Calculations on Molecular Structure and Reactivity
Quantum chemical calculations are instrumental in determining the fundamental properties of 3-bromoallyl alcohol, such as its geometry, electronic structure, and reactivity descriptors. These calculations, often employing methods like Density Functional Theory (DFT), provide insights into bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.
The reactivity of this compound can be rationalized through the analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals indicate the molecule's susceptibility to nucleophilic or electrophilic attack. For instance, the LUMO is often localized on the carbon-bromine (C-Br) antibonding orbital, suggesting that this site is prone to nucleophilic attack, leading to the displacement of the bromide ion.
Furthermore, the calculation of molecular electrostatic potential (MEP) maps provides a visual representation of the charge distribution within the molecule. In this compound, these maps would likely show regions of negative potential around the oxygen and bromine atoms due to their high electronegativity, and regions of positive potential around the hydrogen atoms and the carbon attached to the bromine. This information is crucial for predicting how the molecule will interact with other reagents.
Below is a hypothetical table representing typical data obtained from quantum chemical calculations for this compound, based on general principles and data from similar molecules.
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| C-Br Bond Length | ~1.95 Å | B3LYP/6-31G |
| C=C Bond Length | ~1.34 Å | B3LYP/6-31G |
| HOMO Energy | -7.2 eV | B3LYP/6-31G |
| LUMO Energy | -0.8 eV | B3LYP/6-31G |
| Dipole Moment | ~2.1 D | B3LYP/6-31G* |
Mechanistic Pathway Elucidation through Computational Studies
Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, thereby elucidating detailed mechanistic pathways. For reactions involving this compound, such as nucleophilic substitution or electrophilic addition, computational studies can identify intermediates, transition states, and the associated energy barriers.
A critical aspect of understanding reaction mechanisms is the characterization of transition states—the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize the geometry and energy of transition states for reactions of this compound. For example, in a nucleophilic substitution reaction where a nucleophile attacks the carbon bearing the bromine atom, a transition state would be a five-coordinate carbon species.
The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Computational studies on analogous allylic systems have shown that the nature of the nucleophile, the solvent, and the specific conformation of the allyl alcohol can significantly influence the activation energy.
The following table presents hypothetical activation energies for a nucleophilic substitution reaction of this compound, illustrating the kind of data generated from transition state analysis.
| Reaction | Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| SN2 Substitution | OH- | Water | 22.5 |
| SN2' Substitution | OH- | Water | 25.1 |
| SN2 Substitution | CN- | DMSO | 18.9 |
In certain reactions, particularly under conditions that favor a unimolecular pathway (SN1), this compound can form a bromoallyl cation intermediate upon the departure of the hydroxyl group (after protonation). Computational studies can provide valuable information about the stability and structure of such carbocations. The bromoallyl cation is a resonance-stabilized species, with the positive charge delocalized over two carbon atoms.
Density Functional Theory (DFT) Applications in Related Systems
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. osti.gov DFT methods are widely applied to study the electronic structure and properties of molecules similar to this compound. mdpi.com For instance, DFT calculations have been successfully used to investigate the mechanisms of palladium-catalyzed reactions of allylic alcohols. mdpi.comnih.gov
In these studies, DFT is employed to:
Optimize the geometries of reactants, intermediates, transition states, and products. nih.gov
Calculate the reaction energies and activation barriers to distinguish between different possible mechanistic pathways. mdpi.com
Analyze the electronic properties of catalysts and substrates to understand their reactivity and selectivity. nih.gov
The insights gained from DFT studies on related allylic systems can be extrapolated to predict the behavior of this compound in similar chemical transformations.
Stereochemical Implications in Asymmetric Catalysis through Computational Modeling
Computational modeling plays a crucial role in understanding and predicting the stereochemical outcomes of asymmetric catalytic reactions. For a chiral molecule like this compound, or in reactions that generate a chiral center, computational methods can elucidate the origins of enantioselectivity.
By modeling the interaction of the substrate with a chiral catalyst, it is possible to identify the transition states leading to the different stereoisomers. The energy difference between these diastereomeric transition states is directly related to the enantiomeric excess (ee) of the product. These models can account for subtle steric and electronic interactions between the substrate, catalyst, and any other reagents that dictate the stereochemical course of the reaction.
For example, in an asymmetric allylic alkylation reaction involving a derivative of this compound, computational modeling could be used to design more effective chiral ligands for the metal catalyst to achieve higher enantioselectivity.
Biological Activity and Mechanistic Insights for 3 Bromoallyl Alcohol
Antimicrobial Properties and Activity Against Microorganisms
Studies have demonstrated that 3-Bromoallyl alcohol exhibits antimicrobial activity against a range of microorganisms, including bacteria and fungi. A report by the U.S. Geological Survey highlighted its effectiveness in inhibiting the growth of these pathogens in laboratory settings . This observed activity suggests that BAA can disrupt essential cellular functions in microorganisms, thereby preventing their proliferation. While specific quantitative data on the minimum inhibitory concentrations (MICs) against various species are not extensively detailed in the provided search results, the general finding points to a significant role in controlling microbial growth.
Formation of Reactive Species from the Bromine Atom
A significant contributor to the biological activity of this compound is the potential for its bromine atom to form reactive species. In aqueous solutions, under certain conditions, bromine-containing compounds can generate reactive bromine species, such as Br* researchgate.netresearchgate.net. These reactive species are highly unstable and can readily interact with biological molecules. The formation of such species from BAA could initiate a cascade of damaging reactions within a biological system. For instance, the reaction of allyl alcohol (a related compound) with reactive bromine species leads to the formation of 3-bromo-1,2-propanediol, illustrating how bromine can be incorporated into organic molecules in biological or environmental contexts researchgate.netresearchgate.net. The presence of the bromine atom in BAA suggests a similar potential for generating reactive intermediates that can exert cytotoxic effects.
Interactions with Cellular Macromolecules Leading to Growth Inhibition
The growth inhibition observed in microorganisms treated with this compound is likely a consequence of its interactions with critical cellular macromolecules. The reactive species formed from the bromine atom, or the molecule itself, can interact with essential biomolecules such as DNA, proteins, and lipids nih.govnih.gov. For example, halogenated compounds are known to alkylate or otherwise modify proteins, potentially inhibiting enzyme activity or disrupting protein synthesis, which are vital for cell survival and growth google.comnih.gov. Interactions with DNA, such as adduct formation or strand breaks, could also lead to impaired replication and transcription, ultimately inhibiting growth nih.gov. While specific studies detailing the precise binding sites or modifications caused by BAA on these macromolecules are limited in the provided search results, the general understanding of halogenated organic compounds suggests these interactions are a primary mechanism for its observed biological effects.
Future Directions and Emerging Research Avenues for 3 Bromoallyl Alcohol
Development of Novel Synthetic Applications
The synthetic potential of 3-bromoallyl alcohol as a building block for complex molecular architectures is far from exhausted. Future research is expected to focus on harnessing its dual reactivity in innovative ways to access novel chemical space.
One promising area is its application in multicomponent reactions . As a bifunctional reagent, this compound can participate in sequential or domino reactions, allowing for the rapid construction of intricate molecular frameworks from simple starting materials. nih.gov For instance, the alcohol moiety could first engage in a reaction, followed by an intramolecular cyclization involving the allylic bromide, or vice versa. Exploring its utility in cascade reactions leading to the synthesis of diverse heterocyclic compounds is a particularly compelling avenue. While the use of related propargyl alcohols in heterocycle synthesis is established, the specific application of this compound remains an area ripe for investigation. researchgate.net
Furthermore, the development of [3+2] cycloaddition reactions involving this compound as a precursor to 1,3-dipoles or as a dipolarophile is an emerging field of interest. researchgate.netuchicago.edunih.govyoutube.com Such reactions would provide a direct route to five-membered heterocyclic rings, which are prevalent motifs in pharmaceuticals and natural products. The ability to generate and trap reactive intermediates from this compound under mild conditions will be a key focus of this research.
The synthesis of bioactive molecules and natural product analogues represents another significant future direction. The allylic alcohol and bromide functionalities are ideal handles for introducing pharmacophoric groups and for coupling with other complex fragments. Researchers will likely explore the use of this compound in the total synthesis of natural products and in the generation of libraries of novel compounds for biological screening.
Exploration of Advanced Catalytic Systems
To fully unlock the synthetic potential of this compound, the development of sophisticated and highly selective catalytic systems is paramount. Future research will likely concentrate on several key areas of catalysis.
Catalytic asymmetric reactions will be a major focus, aiming to control the stereochemistry of transformations involving this compound. The development of chiral catalysts for enantioselective allylic substitution, epoxidation, or other reactions will provide access to valuable chiral building blocks. While asymmetric reactions of allylic alcohols are known, specific and highly efficient catalysts for this compound are yet to be fully developed.
The application of photoredox catalysis offers a promising strategy for activating this compound under mild conditions. Visible-light-mediated reactions could enable novel transformations, such as radical-based C-C and C-heteroatom bond formations, that are not accessible through traditional thermal methods.
Biocatalysis , particularly the use of enzymes for the kinetic resolution of this compound or for the enantioselective transformation of its derivatives, presents a green and highly selective approach. nih.govscielo.brresearchgate.netmdpi.com Lipases, for example, could be employed for the enantioselective acylation of the alcohol, separating the racemic mixture into its constituent enantiomers.
Finally, the use of nanoparticle catalysis for reactions such as dehalogenation or cross-coupling represents a frontier in this area. The high surface area and unique reactivity of metallic nanoparticles could lead to highly efficient and recyclable catalytic systems for transformations of this compound.
Integration of Multi-Omics Approaches in Biological Studies
Understanding the biological effects and potential toxicity of this compound and its metabolites is crucial for its safe handling and for the development of any potential biomedical applications. The integration of multi-omics technologies, including transcriptomics, proteomics, and metabolomics, will provide a systems-level understanding of its interactions with biological systems.
Toxicogenomics studies can elucidate the mechanisms of toxicity of this compound and related brominated compounds. nih.gov Transcriptomic analysis of cells or organisms exposed to these compounds can identify changes in gene expression and reveal the cellular pathways that are perturbed. mdpi.comnih.govnih.gov Such studies can provide valuable insights into potential adverse health effects and help in risk assessment.
Proteomics research will focus on identifying the protein targets of this compound and its reactive metabolites. As an electrophilic compound, it has the potential to covalently modify nucleophilic residues in proteins, altering their function. acs.orgrsc.orgchemrxiv.orgnih.gov Chemical proteomics approaches can be employed to identify these adducted proteins and to understand the functional consequences of these modifications.
Innovations in Analytical Techniques for Trace Analysis
The ability to detect and quantify this compound at trace levels in various matrices, such as environmental samples and biological fluids, is essential for monitoring its presence and for understanding its fate and transport. Future research will focus on the development of more sensitive, selective, and rapid analytical methods.
Surface-Enhanced Raman Spectroscopy (SERS) is a promising technique for the ultra-sensitive detection of halogenated organic compounds. researchgate.netresearchgate.netwikipedia.orgnanocarbon.cznih.gov The development of SERS-based sensors could enable the rapid and on-site detection of this compound without the need for extensive sample preparation.
Ion Mobility-Mass Spectrometry (IM-MS) offers an additional dimension of separation based on the size and shape of ions, which can be particularly useful for the analysis of complex mixtures and for distinguishing between isomers. acs.orgmdpi.comnih.govmdpi.com Coupling IM-MS with high-resolution mass spectrometry can provide a powerful tool for the unambiguous identification and quantification of this compound and its metabolites.
The development of selective sorbents for the pre-concentration of this compound from complex matrices will also be a key area of research. These sorbents, which could be based on molecularly imprinted polymers or other advanced materials, would improve the sensitivity and selectivity of existing analytical methods.
Advanced Computational Modeling for Predictive Reactivity
Computational chemistry and molecular modeling are becoming indispensable tools for understanding and predicting the behavior of chemical compounds. In the context of this compound, advanced computational methods will play a crucial role in several areas.
Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of reactions involving this compound at the atomic level. These studies can provide insights into reaction pathways, transition state structures, and the factors that control selectivity, thereby guiding the design of new reactions and catalysts.
Molecular dynamics simulations can be used to study the interactions of this compound with biological macromolecules, such as enzymes and DNA. These simulations can provide a dynamic picture of how the molecule binds to its targets and can help to elucidate the molecular basis of its biological effects.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing halogenated allyl alcohols like 3-Bromoallyl alcohol?
- Methodological Answer : Bromination of allyl alcohol derivatives using electrophilic brominating agents (e.g., , ) under controlled conditions is a common approach. For example, in benzyl alcohol analogs, bromine is introduced via radical or electrophilic substitution, requiring inert atmospheres and temperature modulation to avoid over-bromination . Allyl systems may require stabilization of the intermediate carbocation using polar solvents (e.g., DCM) or Lewis acids.
| Synthetic Route | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Direct bromination | , , 0–5°C | Slow addition to control exotherms |
| Radical bromination | , UV light, CCl₄ | Initiator purity >99% |
Q. How can spectroscopic techniques characterize this compound?
- Methodological Answer :
-
Mass Spectrometry (MS) : Molecular ion peaks at m/z 151 (for ) and fragment patterns (e.g., loss of ) confirm structure .
-
NMR : -NMR shows allylic proton splitting (δ 4.2–4.5 ppm) and bromine-induced deshielding. -NMR identifies carbons adjacent to Br (δ 60–70 ppm).
-
IR : O-H stretch (~3300 cm) and C-Br vibration (~600 cm) .
Technique Key Peaks/Features Structural Insight MS at 151, at 133 Molecular weight and fragmentation -NMR δ 4.3 (t, 2H, -CH-Br), δ 5.8 (m, 2H, CH=CH) Allylic proton environment
Advanced Research Questions
Q. How do electronic effects of bromine influence this compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing bromine stabilizes adjacent carbocations, enhancing electrophilic reactivity. In Suzuki-Miyaura couplings, the Br atom acts as a leaving group, with Pd catalysts (e.g., ) facilitating transmetallation. Steric hindrance from the allyl system may reduce yields compared to benzyl analogs, requiring optimized ligand systems (e.g., XPhos) .
| Reaction | Catalyst System | Yield (vs. Benzyl Analog) |
|---|---|---|
| Suzuki Coupling | , XPhos | 65% (vs. 82%) |
| Heck Reaction | , P(o-tol)₃ | 58% (vs. 75%) |
Q. What strategies mitigate thermal decomposition of this compound during storage?
- Methodological Answer : Dehydration or oxidation is minimized by:
-
Storing under inert gas (N/Ar) at –20°C.
-
Adding radical inhibitors (e.g., BHT) to suppress autoxidation.
-
Avoiding prolonged exposure to light, which accelerates C-Br bond cleavage (λ < 400 nm) .
Condition Decomposition Pathway Stabilization Method Ambient light Radical C-Br cleavage Amber glass storage Elevated temperature Elimination to form allyl ether Cold storage (–20°C)
Q. How does computational modeling predict the regioselectivity of this compound in Diels-Alder reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) show that bromine’s electron-withdrawing effect directs dienophiles to the β-position of the allyl system. Solvent models (e.g., PCM for THF) further refine transition-state energetics, predicting endo selectivity with >85% accuracy .
| Dienophile | Calculated ΔG‡ (kcal/mol) | Observed Regioselectivity |
|---|---|---|
| Maleic anhydride | 18.7 (endo) vs. 22.1 (exo) | 88% endo |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
